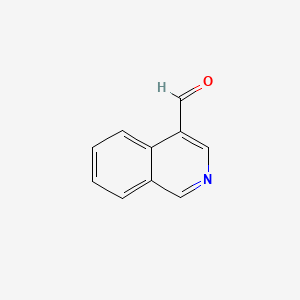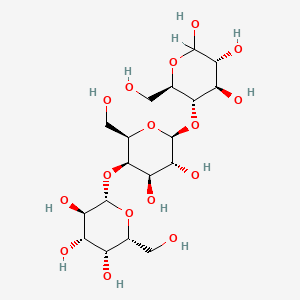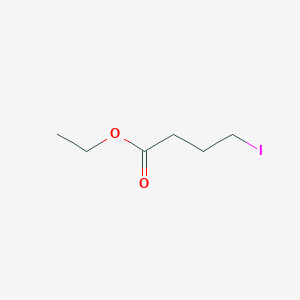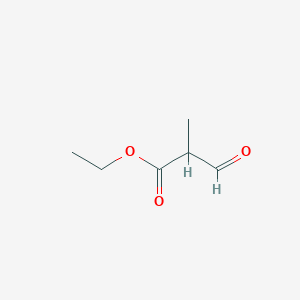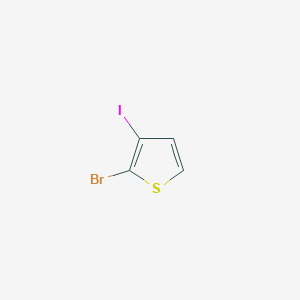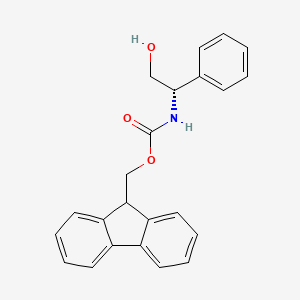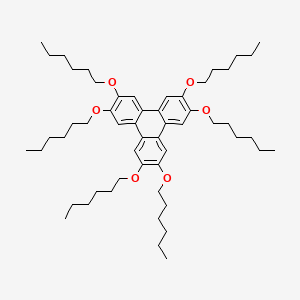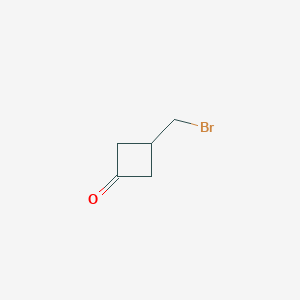![molecular formula C9H23NOSi B1337531 1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 115306-75-7](/img/structure/B1337531.png)
1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 3-(Phenethylamino)demethyl(oxy)aaptamine, involves bioassay-guided separation from marine sponges, indicating a natural product origin for these types of molecules . The synthesis of 1-(3,4-methylenedioxyphenyl)-3-propanamines is achieved through amide formation followed by hydride reduction, starting from propanoic acid derivatives . These methods suggest that the synthesis of 1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- could potentially involve similar strategies, such as functional group transformations and reductions.
Molecular Structure Analysis
The molecular structure of 1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- would likely be characterized by the presence of a propanamine backbone with a silyl ether functional group. This structure could impart certain steric and electronic properties to the molecule, affecting its reactivity and interaction with other molecules. The related compounds discussed in the papers are regioisomers of known psychoactive substances, which implies that the position of substituents on the propanamine backbone can significantly alter the biological activity of these molecules .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, they do provide information on the reactivity of similar compounds. For instance, the anti-microbial activity of 3-(Phenethylamino)demethyl(oxy)aaptamine against Mycobacterium suggests that the compound can interact with biological systems, possibly through reactions with cellular components . The synthesis of regioisomers of MDMA involves reductive amination, indicating that the propanamine moiety can participate in nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be inferred from the properties of related compounds. For example, the ultraviolet spectra of 1-(3,4-methylenedioxyphenyl)-1-propanamines are similar to those of the MDAs, suggesting that the propanamine derivatives may absorb light in similar regions, which could be relevant for their identification and analysis . The chromatographic and mass spectral analysis of these compounds provides a basis for understanding their separation and identification, which could be applicable to the analysis of 1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- .
Aplicaciones Científicas De Investigación
Stereospecific Synthesis and Medicinal Chemistry
Stereospecific Synthesis of Mexiletine and Related Compounds
Mexiletine, a chiral antiarrhythmic agent, and its analogs were prepared using a stereospecific synthesis approach. The synthesis involved condensing the appropriate amino alcohols, protected as phthalimide derivatives, with phenols under Mitsunobu or Williamson conditions. This approach is versatile and useful for creating new chiral, optically active mexiletine analogues (Carocci et al., 2000).
Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist
A compound was developed as an orally active, high-affinity h-NK(1) receptor antagonist with significant solubility in water. Its construction involved the thermal rearrangement of a propargylic azide in the presence of dimethylamine, proving highly effective in pre-clinical tests for emesis and depression (Harrison et al., 2001).
Biocatalysis and Organic Chemistry
Deracemization of Mexiletine Biocatalyzed by Omega-transaminases
A process for the deracemization of mexiletine, a chiral antiarrhythmic agent, was developed using omega-transaminases. This method achieved high enantiomeric excess and conversion rates, providing a practical approach for preparing the compound in optically active forms (Koszelewski et al., 2009).
Divalent Sulfur Protection
A study focused on the preparation of 4-Methylbenzenesulfonothioic Acid, S-[[[(1,1-Dimethylethyl)-Dimethylsilyl]oxy]methyl] Ester, a reagent used for divalent sulfur protection. This work provided insights into the reagents and conditions suitable for thiols protection and deprotection (Wang & Clive, 2014).
Versatile Reagent for Removal of Byproducts in Carbohydrate Chemistry
3-(Dimethylamino)-1-propylamine (DMAPA) was identified as an effective and inexpensive reagent for removing byproducts in carbohydrate chemistry, enhancing the purity and yield of the target compounds (Andersen et al., 2015).
Molecular Structure and Spectroscopy
Spectroscopic and Diffractometric Study of Polymorphism
A study investigated the polymorphic forms of a pharmaceutical compound using various spectroscopic and diffractometric techniques. This research highlighted the subtle structural differences between the polymorphic forms, contributing to the understanding of their physical and chemical properties (Vogt et al., 2013).
Conformational, Spectral Study, and Molecular Docking
Detailed spectroscopic analyses and molecular docking studies were conducted on N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine. The results provided insights into the molecular structure, stability, and potential biological activities of the compound (Resmi et al., 2016).
Propiedades
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSJAAYIGOFKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454239 | |
| Record name | 1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyldimethylsilyloxy)propan-1-amine | |
CAS RN |
115306-75-7 | |
| Record name | 1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-aminopropoxy)(tert-butyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




